![molecular formula C17H17ClFN3O B4838218 N-(4-chloro-2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide](/img/structure/B4838218.png)
N-(4-chloro-2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-phenyl-1-piperazinecarboxamide, commonly known as CPP, is a synthetic compound that has gained popularity in scientific research due to its unique properties. CPP has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mechanism of Action
CPP works by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. CPP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. CPP also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine, a neurotransmitter that is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects. Studies have shown that CPP can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
CPP has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, making it readily available for use in research. CPP has also been shown to have a high affinity for its target receptors, making it a potent and effective tool for studying the function of these receptors. However, CPP also has some limitations. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, CPP has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on CPP. One area of interest is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of CPP on brain function and behavior. Finally, there is a need for further research to determine the safety and efficacy of CPP in human clinical trials. Overall, CPP is a promising compound that has the potential to advance our understanding of the neurobiology of various psychiatric disorders.
Scientific Research Applications
CPP has been extensively studied for its potential use in the treatment of various neurological disorders. Studies have shown that CPP has anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. CPP has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-6-7-16(15(19)12-13)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABPYJJIVZIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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